
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyridine ring, along with two methyl groups at the 4 and 6 positions. The unique combination of these substituents imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method includes:
Halogenation: Starting with 2,4,6-trimethylpyridine, selective halogenation can be achieved using reagents like bromine, chlorine, and iodine under controlled conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processes: Utilizing large reactors where the starting materials are mixed and reacted under controlled temperatures and pressures.
Continuous Flow Processes: More advanced methods where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control over reaction conditions and higher efficiency.
化学反応の分析
Types of Reactions
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the halogens.
科学的研究の応用
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine exerts its effects depends on its interaction with specific molecular targets. For instance:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, altering signal transduction pathways.
DNA Interaction: It might intercalate into DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
3-Bromo-2-chloro-4,6-dimethylpyridine: Lacks the iodine atom, which may affect its reactivity and applications.
2-Chloro-5-iodo-4,6-dimethylpyridine: Lacks the bromine atom, leading to different chemical properties.
3-Bromo-5-iodo-4,6-dimethylpyridine: Lacks the chlorine atom, which can influence its behavior in reactions.
Uniqueness
The presence of all three halogens (bromine, chlorine, and iodine) along with two methyl groups makes 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine unique. This combination provides a distinct set of chemical properties, such as reactivity and stability, which can be leveraged in various applications.
特性
分子式 |
C7H6BrClIN |
|---|---|
分子量 |
346.39 g/mol |
IUPAC名 |
3-bromo-2-chloro-5-iodo-4,6-dimethylpyridine |
InChI |
InChI=1S/C7H6BrClIN/c1-3-5(8)7(9)11-4(2)6(3)10/h1-2H3 |
InChIキー |
KSQDFPGWFBUCHD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=C1I)C)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13075029.png)
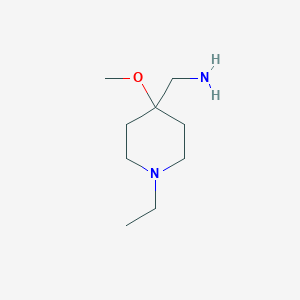
![3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13075040.png)
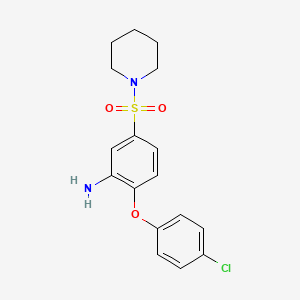
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075047.png)

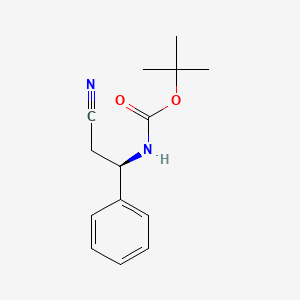
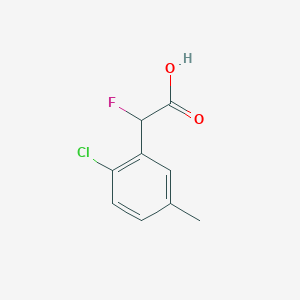
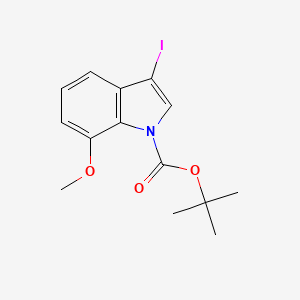
![Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)
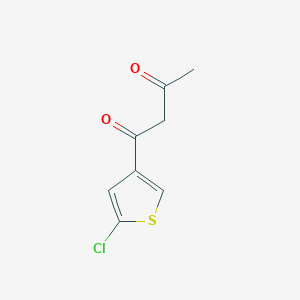
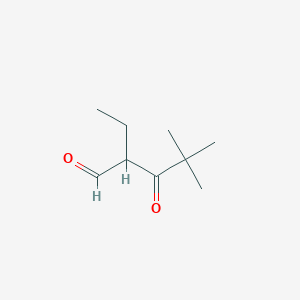

![(13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13075113.png)
